Phenylamino-pyridin-2-yl-acetonitrile CAS 904813-98-5 physical and chemical properties
Phenylamino-pyridin-2-yl-acetonitrile CAS 904813-98-5 physical and chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5)
Executive Summary
Phenylamino-pyridin-2-yl-acetonitrile (CAS 904813-98-5) is a structurally complex and highly versatile α -aminonitrile. Characterized by its integration of a pyridine ring, a phenylamino group, and an acetonitrile moiety, this compound serves as a privileged scaffold in contemporary organic synthesis and medicinal chemistry[1]. Its unique electronic properties and steric profile make it an invaluable pharmacophore, particularly in the development of kinase inhibitors and modulators of cytochrome P450 (CYP450) enzymes[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological relevance, and a self-validating synthetic protocol based on the Strecker reaction.
Physicochemical and Structural Profile
Establishing the baseline properties of 2-anilino-2-pyridin-2-ylacetonitrile is critical for its integration into downstream applications, such as rational drug design and cross-coupling reactions[1],[2].
| Property | Value / Description |
| CAS Number | 904813-98-5[1] |
| IUPAC Name | 2-anilino-2-pyridin-2-ylacetonitrile[1] |
| Molecular Formula | C13H11N3[1] |
| Molecular Weight | 209.25 g/mol [1],[2] |
| SMILES | C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2[1],[2] |
| InChIKey | UCPRBCNEOGYFEY-UHFFFAOYSA-N[1] |
| Structural Class | α -Aminonitrile / Pyridine derivative[1] |
Pharmacological Significance & Mechanistic Pathways
The molecular architecture of Phenylamino-pyridin-2-yl-acetonitrile is intentionally suited for target-based drug discovery. Each functional group plays a distinct role in target engagement:
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Pyridine Ring: Acts as a classic hydrogen-bond acceptor. In kinase targeting, this nitrogen frequently engages the hinge region of the ATP-binding site[1]. Furthermore, the pyridine nitrogen can coordinate with metal ions, facilitating its role in metalloenzyme modulation.
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Phenylamino Group: Provides essential steric bulk and lipophilicity, allowing the molecule to occupy hydrophobic pockets adjacent to active sites[1].
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Nitrile Moiety: Serves as a strong, directional hydrogen-bond acceptor and a potential site for covalent interaction or cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[1].
Caption: Pharmacological targeting and downstream pathway modulation by Phenylamino-pyridin-2-yl-acetonitrile.
Synthetic Methodology: The Modified Strecker Reaction
The synthesis of α -aminonitriles is most efficiently achieved via the Strecker reaction, a robust three-component condensation involving an aldehyde, an amine, and a cyanide source[3]. To ensure maximum yield, chemoselectivity, and laboratory safety, Trimethylsilyl cyanide (TMSCN) is utilized in place of highly toxic alkali cyanides (NaCN/KCN).
Rationale & Causality: The reaction is performed in two distinct phases to prevent the formation of cyanohydrin side-products. By forcing the complete formation of the Schiff base (imine) prior to the introduction of the cyanide source, the nucleophilic attack is directed exclusively toward the imine carbon.
Caption: Step-by-step synthetic workflow of the modified Strecker reaction.
Step-by-Step Experimental Protocol (Self-Validating System)
Note: Perform all operations in a well-ventilated fume hood due to the use of TMSCN.
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Imine Formation (Schiff Base Generation):
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Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-pyridinecarboxaldehyde (1.0 equiv, 10 mmol) and aniline (1.05 equiv, 10.5 mmol) in anhydrous methanol (20 mL).
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Causality: Methanol serves as a protic solvent that facilitates the condensation while stabilizing the transition state. The slight excess of aniline drives the equilibrium toward imine formation.
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Self-Validation (IPC): Stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The complete disappearance of the UV-active aldehyde spot confirms full conversion to the imine intermediate. Do not proceed to step 2 until the aldehyde is entirely consumed to prevent cyanohydrin contamination.
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Nucleophilic Cyanation:
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Action: Cool the reaction mixture to 0 °C using an ice bath. Add Trimethylsilyl cyanide (TMSCN) (1.2 equiv, 12 mmol) dropwise over 10 minutes.
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Causality: The low temperature mitigates the exothermic nature of the nucleophilic addition and prevents the degradation of the sensitive imine intermediate.
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Self-Validation: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. TLC will reveal the emergence of a new, lower-Rf spot corresponding to the target α -aminonitrile.
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Quenching and Workup:
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Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 (15 mL). Stir vigorously for 15 minutes.
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Causality: The basic aqueous quench serves a dual purpose: it safely neutralizes any unreacted TMSCN (preventing HCN gas release during workup) and hydrolyzes the intermediate N-silyl group to yield the free secondary amine.
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Extraction and Purification:
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Action: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Analytical Characterization
To confirm the structural integrity of the synthesized Phenylamino-pyridin-2-yl-acetonitrile, the following analytical signatures must be validated:
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1H NMR (CDCl3): Look for a characteristic singlet integrating to 1H around δ 5.5 - 6.0 ppm, corresponding to the methine proton ( α to the nitrile and amine). The broad singlet for the -NH proton typically appears near δ 4.5 - 5.0 ppm (exchangeable with D2O).
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IR Spectroscopy: A sharp, distinct absorption band near 2230 cm −1 is mandatory to confirm the presence of the nitrile ( C≡N ) group.
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LC-MS: The mass spectrum must yield a prominent [M+H]+ peak at m/z 210.25, confirming the molecular weight of 209.25 g/mol [2].
